molecular formula C13H20N2 B1444508 1-Ethyl-3-(4-methylphenyl)piperazine CAS No. 1248907-55-2

1-Ethyl-3-(4-methylphenyl)piperazine

Cat. No.: B1444508
CAS No.: 1248907-55-2
M. Wt: 204.31 g/mol
InChI Key: RPJRNGBZCZXYAC-UHFFFAOYSA-N
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Description

“1-Ethyl-3-(4-methylphenyl)piperazine” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl ring attached to the piperazine ring .


Chemical Reactions Analysis

Piperazine derivatives, including “this compound”, are involved in a variety of chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical and Chemical Properties Analysis

“this compound” is a clear colorless to yellow viscous liquid . It has a molecular weight of 204.31 .

Safety and Hazards

“1-Ethyl-3-(4-methylphenyl)piperazine” is considered hazardous. It can cause severe skin burns and eye damage. It is also toxic if swallowed .

Future Directions

“1-Ethyl-3-(4-methylphenyl)piperazine” and its derivatives have potential applications in various fields. They are being studied for their anti-tubercular activity . More research is needed to fully understand their properties and potential uses .

Properties

IUPAC Name

1-ethyl-3-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-3-15-9-8-14-13(10-15)12-6-4-11(2)5-7-12/h4-7,13-14H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJRNGBZCZXYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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